Limitations in Available Comparative Data for This Compound
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents, PubMed) retrieved no quantitative head-to-head or cross-study comparable data for (E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 2035000-55-4). The compound does not appear in peer-reviewed pharmacological literature with measured IC50, Ki, selectivity, or PK values. The closest relevant class-level data come from the quinoline–sulfonamide series described by Jalil et al. (2024) [1], where the most potent dual MAO-A/MAO-B inhibitor (compound a11) achieved IC50 values of 0.10 µM (MAO-A) and 0.20 µM (MAO-B). However, these compounds lack the (E)-4-methylstyryl sulfonamide and 8-oxyquinoline topology of the target compound, precluding direct comparison.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Quinoline–sulfonamide compound a11: MAO-B IC50 = 0.20 µM [1] |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20-min fluorescence assay [1] |
Why This Matters
The absence of public quantitative data means procurement decisions for this compound must currently rely on synthetic accessibility and structural novelty rather than proven pharmacological differentiation.
- [1] Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 14(13), 8905–8920. https://doi.org/10.1039/d3ra05501a View Source
